

Introduction: The Strategic Importance of Orthogonally Protected Diamino Acids

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Compound of Interest

Compound Name: *Fmoc-D-Dap(Boc)-Ol*

CAS No.: 1263047-54-6

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In the landscape of peptide synthesis and drug discovery, the ability to introduce non-proteinogenic amino acids is paramount for modulating the pharmacological properties of peptide-based therapeutics. N- α -(9-Fluorenylmethyloxycarbonyl)-N- β -(tert-Butoxycarbonyl)-D-2,3-diaminopropionic acid, commonly abbreviated as Fmoc-D-Dap(Boc)-OH, stands out as a pivotal building block. Its unique, orthogonally protected structure provides chemists with precise control over synthetic pathways, enabling the creation of complex peptide architectures such as branched peptides, cyclic structures, and conjugates.

This guide serves as a technical resource for researchers, offering a deep dive into the chemical properties, structural attributes, and field-proven applications of Fmoc-D-Dap(Boc)-OH. We will explore the causality behind its synthetic utility, provide detailed experimental protocols, and contextualize its role in advancing pharmaceutical research.

A note on nomenclature: The compound is occasionally referred to with the suffix "-Ol," which would denote an alcohol. The correct functional group for peptide coupling is a carboxylic acid, correctly designated by the "-OH" suffix.

Part 1: Core Chemical Identity and Physicochemical Properties

Fmoc-D-Dap(Boc)-OH is a derivative of the non-canonical amino acid D-2,3-diaminopropionic acid. Its structure is characterized by two distinct protecting groups: a base-labile Fmoc group on the α -amino position and an acid-labile Boc group on the β -amino side-chain. This arrangement is the cornerstone of its synthetic versatility.

Chemical Structure:

SMILES String: CC(C)(C)OC(=O)NCC(O)=O[1]

Quantitative Data Summary

The physicochemical properties of Fmoc-D-Dap(Boc)-OH are summarized in the table below. Researchers should note the existence of two commonly cited CAS numbers for this reagent and are advised to confirm the specific number with their supplier.

Property	Value	References
IUPAC Name	(2R)-3-[(tert-butoxycarbonyl)amino]-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]propionic acid	
Synonyms	Fmoc-D-Dpr(Boc)-OH, N α -Fmoc-N β -Boc-D-2,3-diaminopropionic acid	[2]
Molecular Formula	C ₂₃ H ₂₆ N ₂ O ₆	[1][2][3]
Molecular Weight	426.46 g/mol	[1][2][3]
CAS Number	198544-42-2 or 162558-25-0	[1][2][3][4][5][6]
Appearance	White to off-white solid/powder	[2][3][6]
Melting Point	131-139 °C	[7][8]
Solubility	Slightly soluble to insoluble in water.	[2][7][8]
Purity	Typically \geq 97.0% (HPLC)	[1]
Storage	2-8°C, sealed in a dry environment.	[1][2][8]

Part 2: The Principle of Orthogonal Protection

The strategic power of Fmoc-D-Dap(Boc)-OH lies in its orthogonal protection scheme. This principle allows for the selective removal of one protecting group in the presence of the other, enabling specific chemical transformations at different sites within the molecule at various stages of synthesis.

The Fmoc Group (α -Amine Protection)

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group.[9] It remains stable under acidic and neutral conditions but is efficiently cleaved by treatment with a mild

base, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[10][11] This allows the α -amine to be deprotected for subsequent peptide bond formation without disturbing the Boc-protected side chain.[11][12] The development of Fmoc chemistry was a landmark in solid-phase peptide synthesis (SPPS), offering milder deprotection conditions compared to the harsh acids required in traditional Boc-based strategies.[9][13]

The Boc Group (β -Amine Protection)

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[14] This stability to base allows the β -amino group on the Dap side-chain to remain protected throughout the entire process of peptide chain elongation via Fmoc-SPPS. Once the peptide sequence is fully assembled, the Boc group is removed during the final cleavage of the peptide from the solid-phase resin, which is typically accomplished with a TFA-based cocktail.[11]

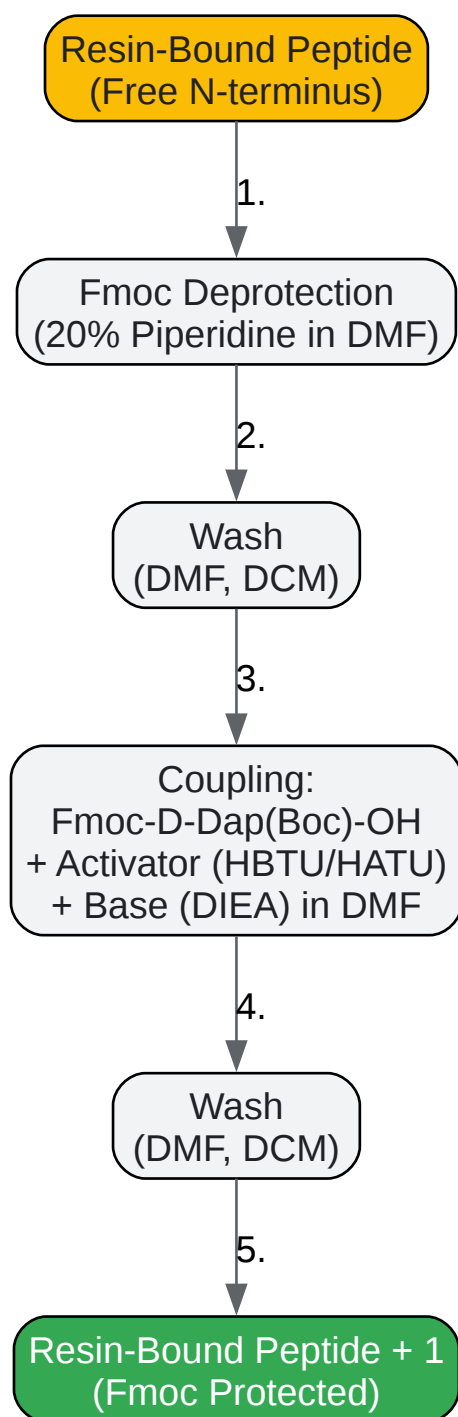
This dual protection scheme is invaluable. The β -amino group can be deprotected on-resin if desired (by using an even more acid-labile protecting group on the side chain) to allow for side-chain modification, branching, or cyclization, or it can be deprotected globally at the end of the synthesis.

Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Dap(Boc)-OH is a standard reagent for automated and manual Fmoc-SPPS.[1] The general process involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[11][14][15]

Experimental Workflow: Single Coupling Cycle

The following diagram illustrates the key steps for incorporating a single Fmoc-D-Dap(Boc)-OH residue into a peptide chain during Fmoc-SPPS.



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Caption: Workflow for a single Fmoc-SPPS cycle.

Detailed Step-by-Step Protocol for Incorporation

This protocol describes a representative manual procedure for coupling Fmoc-D-Dap(Boc)-OH. Quantities are based on a 0.1 mmol synthesis scale.

1. Resin Preparation and N-terminal Deprotection: a. Start with the peptide-resin from the previous cycle (with the N-terminal Fmoc group intact). Swell the resin in DMF for 20-30 minutes. b. Drain the DMF. Add a solution of 20% piperidine in DMF (v/v) to the resin.[16] c. Agitate for 3-5 minutes, then drain. d. Add a fresh aliquot of 20% piperidine in DMF and agitate for 15-20 minutes to ensure complete Fmoc removal.[16] e. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[16]

2. Amino Acid Activation and Coupling: a. In a separate vessel, dissolve Fmoc-D-Dap(Boc)-OH (3 eq., 0.3 mmol, 127.9 mg) and a coupling activator such as HBTU (2.9 eq., 0.29 mmol) in DMF.[17] b. Add a tertiary base, typically N,N-diisopropylethylamine (DIEA) (6 eq., 0.6 mmol), to the solution. Allow the mixture to pre-activate for 1-5 minutes.[16][17] c. Add the activated amino acid solution to the deprotected peptide-resin.[17] d. Agitate the reaction mixture for 1-2 hours at room temperature.[16][17]

3. Monitoring and Post-Coupling Wash: a. To verify the completion of the coupling reaction, take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test.[17] A yellow or colorless result indicates a complete reaction (no free primary amines), while a blue/purple color signifies an incomplete coupling, which may require a second coupling step.[17] b. Once the reaction is complete, drain the coupling solution. c. Wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times) to remove any excess reagents and byproducts.[16] The resin is now ready for the next deprotection and coupling cycle.

Part 4: Key Applications and Research Insights

The unique structure of Fmoc-D-Dap(Boc)-OH makes it a valuable tool for introducing specific functionalities and structural constraints into peptides.

- **Synthesis of Bioactive Peptide Mimetics:** It is used to synthesize peptide mimetics with tailored properties. For example, it can be incorporated into DOTA-modified peptides, which act as chelating agents for metals used in cancer diagnostics and therapy.[3]

- **Creation of Cyclic Peptides:** The Dap residue can serve as a scaffold for creating cyclic peptides. Cyclization can enhance metabolic stability, receptor binding affinity, and cell permeability.[18]
- **Lysine Analogue in SAR Studies:** The diaminopropionic acid residue can act as a shorter, conformationally distinct analogue of lysine in structure-activity relationship (SAR) studies, helping to probe the geometric requirements of binding pockets.[18]
- **Molecular Scaffolding:** The orthogonally protected β -amino group serves as a handle for attaching various moieties, such as fluorescent tags, biotin, or polyethylene glycol (PEG) chains, without interfering with the main peptide backbone.[8]

Part 5: Quality Control, Storage, and Safety

Analytical Characterization: The purity of Fmoc-D-Dap(Boc)-OH is critical for successful peptide synthesis. The primary methods for quality control are:

- **Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):** To assess purity (typically >97%).[3]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H NMR):** To confirm the chemical structure and the presence of the Fmoc and Boc groups.[3]
- **Mass Spectrometry (MS):** To verify the correct molecular weight.

Storage and Handling: To ensure long-term stability and reactivity, Fmoc-D-Dap(Boc)-OH should be stored at 2-8°C in a tightly sealed container, protected from moisture and light.[1][2] Before use, the container should be allowed to warm to room temperature to prevent condensation.

Safety Precautions: While specific hazard data is not widely published, Fmoc-D-Dap(Boc)-OH is classified as an irritant.[2] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Operations should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[19]

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